2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate is a chemical compound with a complex structure that includes a trifluoroethyl group, a cyclopropyl group, and a tetrazolyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method includes the reaction of cyclopropylamine with sodium azide and a suitable carbonyl compound under specific conditions to form the tetrazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The trifluoroethyl group can be reduced to form less fluorinated analogs.
Substitution: : The tetrazolyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Less fluorinated analogs.
Substitution: : Various substituted tetrazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.
Industry: : It can be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the desired outcome.
Comparison with Similar Compounds
This compound is unique due to its trifluoroethyl group and the presence of the cyclopropyl and tetrazolyl groups
List of Similar Compounds
Trifluoroethylbenzene
Cyclopropylamine derivatives
Tetrazole-based pharmaceuticals
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)7-23-12(22)17-9-3-1-2-8(6-9)11-18-19-20-21(11)10-4-5-10/h1-3,6,10H,4-5,7H2,(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDKUGMNYOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124061 | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-15-7 | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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